molecular formula C17H10O2S B2751714 2-Thiophen-2-yl-benzo[h]chromen-4-one CAS No. 14756-28-6

2-Thiophen-2-yl-benzo[h]chromen-4-one

Cat. No.: B2751714
CAS No.: 14756-28-6
M. Wt: 278.33
InChI Key: RGZQCLTUFZUGKM-UHFFFAOYSA-N
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Description

Significance of Chromen-4-one Derivatives in Chemical Biology and Material Science

The chromen-4-one (also known as chromone) framework is considered a "privileged structure" in medicinal chemistry. This designation is due to its ability to bind to various biological targets, leading to a wide spectrum of pharmacological activities. acs.orgnih.gov Molecules incorporating the chromone (B188151) skeleton have demonstrated antimicrobial, anti-inflammatory, antiviral, and antitumor properties. acs.org The biological relevance of this scaffold is defined by the substitution pattern around the core ring system. nih.gov

Particularly in oncology research, chromen-4-one analogues have been synthesized and evaluated for their potent antitumor activities. researchgate.netnih.gov The expanded benzo[h]chromene version of this scaffold has also been a focus of investigation. For instance, a series of 2-amino-4H-benzo[h]chromene derivatives were synthesized and showed notable antitumor activity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. researchgate.net This highlights the potential of the benzo[h]chromen-4-one core as a valuable scaffold for developing new therapeutic agents. In material science, the conjugated π-system of chromones makes them suitable candidates for developing fluorescent probes and other photophysically active materials.

Role of Thiophene (B33073) Heterocycles in Molecular Design and Applications

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, and it is a cornerstone in the design of new drug molecules. researchgate.netnih.gov Its structural similarity to a benzene ring allows it to act as a bioisostere, mimicking the phenyl group in biological systems while often improving physicochemical properties like solubility and metabolism. rsc.org Thiophene and its derivatives are integral components of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. rsc.orgthaiscience.info

Beyond its medicinal importance, the thiophene moiety is crucial in materials science. The electron-rich nature of the sulfur-containing ring makes thiophene-based compounds excellent building blocks for organic semiconductors, conductive polymers, and dyes. rsc.org The photophysical properties of thiophene derivatives, such as their absorption and fluorescence characteristics, can be finely tuned by chemical modification, making them valuable for applications in electronics and photonics. rsc.orgnih.gov

Rationale for Researching 2-Thiophen-2-yl-benzo[h]chromen-4-one: A Fused Heterocyclic System Perspective

The strategic combination of two or more distinct pharmacophores into a single hybrid molecule is a well-established approach in drug discovery to create compounds with potentially enhanced or novel biological activities. The rationale for investigating this compound stems from this principle, aiming to leverage the unique attributes of both the benzo[h]chromen-4-one core and the thiophene ring.

The fusion of these two systems creates an extended, conjugated molecule with distinct electronic properties. The electron-donating thiophene ring attached at the 2-position of the electron-deficient pyranone ring of the benzo[h]chromen-4-one scaffold can lead to interesting intramolecular charge-transfer characteristics. This molecular design is anticipated to yield novel biological and photophysical properties.

Research into closely related structures supports this rationale. For example, a series of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives were synthesized and evaluated for their antioxidant and cytotoxic activities. scielo.br The study confirmed that the combination of the thiophene and chromene moieties is a crucial element for the observed biological effects. scielo.br Therefore, the investigation of this compound is driven by the hypothesis that this specific fusion will produce a molecule with significant potential in both chemical biology, particularly as an anticancer agent, and in the development of novel functional materials.

Research Findings on Related Compounds

While specific research data on this compound is limited in publicly accessible literature, extensive research on closely related 2-(thiophen-2-yl)-4H-chromene derivatives provides valuable insights into the synthesis and potential properties of this class of compounds. The following tables present data from a study on 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives, which includes the synthesis of key chromen-4-one intermediates. scielo.br

Table 1: Synthesis and Characterization Data for 2-(Thiophen-2-yl)-chalcone Intermediates

This table shows data for chalcone (B49325) precursors used in the synthesis of the chromen-4-one ring system.

Compound IDDescriptionYield1H NMR (400 MHz, DMSO-d6) δ (ppm)13C NMR (100 MHz, DMSO-d6) δ (ppm)
2a Yellow solid92%12.38 (1H, s), 8.13 (1H, dd), 8.01 (1H, d), 7.87-7.82 (1H, m), 7.76-7.65 (2H, m), 7.56 (1H, ddd), 7.23 (1H, dd), 7.03-6.94 (2H, m)193.6, 163.7, 137.6, 136.4, 133.8, 131.6, 131.0, 129.3, 126.7, 121.0, 120.9, 119.5, 118.2
2b Yellow solid91%8.53 (1H, s), 7.88 (1H, d), 7.66 (1H, dd), 7.59-7.50 (2H, m), 7.28 (1H, d), 7.07 (1H, dd), 7.04-6.98 (2H, m), 2.54 (3H, s)193.6, 163.7, 145.8, 140.1, 135.9, 135.4, 131.4, 130.0, 127.6, 121.7, 121.1, 119.9, 118.7, 15.8

Source: Synthesized as intermediates in the path to 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives. scielo.br

Table 2: Characterization Data for 3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one Intermediate

This table provides data for a key intermediate that is structurally very similar to the target compound of this article.

Compound IDDescriptionCytotoxicity IC50 (μM) vs. HeLaCytotoxicity IC50 (μM) vs. HepG2Cytotoxicity IC50 (μM) vs. A549
3a Not specified10.23 ± 0.3714.61 ± 0.2215.26 ± 0.13

Source: Data from a study on related chromene derivatives, showing significant antiproliferative potential. scielo.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylbenzo[h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2S/c18-14-10-15(16-6-3-9-20-16)19-17-12-5-2-1-4-11(12)7-8-13(14)17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZQCLTUFZUGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Thiophen 2 Yl Benzo H Chromen 4 One and Analogues

Established Synthetic Routes to Benzo[h]chromen-4-one Core

The formation of the tetracyclic benzo[h]chromen-4-one system is a key challenge in the synthesis of the target molecule. Chemists have developed several reliable strategies to construct this core structure, primarily through multi-component reactions and intramolecular cyclization approaches. These methods are often optimized by employing specific catalyst systems and non-conventional energy sources.

Multi-component Reaction (MCR) Strategies for Chromene Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single step. For the synthesis of the benzo[h]chromene core, a common MCR strategy involves the one-pot condensation of 1-naphthol, an aldehyde, and a suitable active methylene (B1212753) compound. tandfonline.comresearchgate.netsharif.edu This approach allows for the rapid assembly of the chromene ring system.

A typical example is the reaction of 1-naphthol, an aromatic aldehyde, and malononitrile (B47326), which, in the presence of a catalyst, proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization to afford 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile derivatives. researchgate.net While this yields a 2-amino-3-carbonitrile substituted chromene, it establishes the fundamental benzo[h]chromene framework. Subsequent modifications would be necessary to arrive at the 2-thiophen-2-yl-benzo[h]chromen-4-one structure.

The versatility of MCRs is demonstrated by the variety of components that can be employed. For instance, arylglyoxals have been used in place of simple aldehydes to generate 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles. researchgate.net The general scheme for a three-component synthesis of a benzo[h]chromene derivative is depicted below:

Table 1: Examples of Multi-component Reactions for Benzo[h]chromene Synthesis

Reactant 1Reactant 2Reactant 3CatalystProduct Type
1-NaphtholAromatic AldehydeMalononitrilePiperidine (B6355638)2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile tandfonline.com
1-NaphtholArylglyoxalMalononitrileMg-Al hydrotalcite2-Amino-4-aroyl-4H-benzo[h]chromene-3-carbonitrile researchgate.net
2-Hydroxy-1,4-naphthoquinoneAromatic AldehydeArylenaminoneAcetic Acid3-Benzoyl-4H-benzo[g]chromene-5,10-dione lqdtu.edu.vn

Intramolecular Cyclization Approaches for Chromen-4-one Formation

Intramolecular cyclization represents another fundamental strategy for the construction of the chromen-4-one ring system. These methods typically involve the formation of a key intermediate that is predisposed to cyclize and form the desired heterocyclic core.

One such approach is the intramolecular Wittig reaction. researchgate.netorganic-chemistry.org In this method, an acylphosphorane, generated from the reaction of a silyl (B83357) ester of an O-acylsalicylic acid derivative with a phosphorus ylide, undergoes intramolecular cyclization on the ester carbonyl to yield the 4H-chromen-4-one. organic-chemistry.org While this has been demonstrated for simpler chromones, the principle can be extended to naphthol-based starting materials for the synthesis of benzo[h]chromen-4-ones.

Cascade radical annulation reactions provide another modern avenue for chroman-4-one synthesis. mdpi.com For example, 2-(allyloxy)arylaldehydes can undergo a cascade radical cyclization with oxalates in a metal-free system to produce ester-containing chroman-4-ones. mdpi.com This highlights the potential of radical-mediated cyclizations in building the core structure, which can then be further functionalized. A general representation of an intramolecular cyclization to form a chromen-4-one is shown below:

Catalyst Systems and Reaction Conditions

The efficiency and environmental impact of the synthesis of benzo[h]chromen-4-ones are significantly influenced by the choice of catalyst and reaction conditions. Modern synthetic chemistry emphasizes the use of green and sustainable methods.

Catalyst Systems: A wide range of catalysts have been employed to facilitate the synthesis of chromene derivatives. These include basic catalysts like piperidine and triethylamine, as well as solid catalysts such as nano-kaoline/BF3/Fe3O4 and Mg-Al hydrotalcite. tandfonline.comsharif.eduresearchgate.net The use of heterogeneous and recyclable catalysts is particularly advantageous from a green chemistry perspective. sharif.edu For instance, nano-kaoline/BF3/Fe3O4 has been utilized as a superparamagnetic nanocatalyst in the solvent-free, one-pot, three-component synthesis of 4H-chromenes, demonstrating high yields and easy catalyst recovery. sharif.edu

Microwave and Ultrasound Irradiation: To accelerate reaction rates and often improve yields, non-conventional energy sources like microwave and ultrasound irradiation are increasingly being used. researchgate.netresearchgate.netaip.org Microwave-assisted synthesis has been successfully applied to the multi-component reaction of 1-naphthol, malononitrile, and arylglyoxals under solvent-free conditions, leading to high yields of 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles in significantly reduced reaction times. researchgate.net Similarly, ultrasound irradiation has been shown to be an effective and environmentally friendly strategy for catalyzing chemical reactions, often leading to elevated reaction yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov

Green Chemistry Solvents: The choice of solvent is a critical aspect of green synthesis. Efforts are made to replace volatile and toxic organic solvents with more environmentally benign alternatives. Water and ethanol (B145695) are often used as green solvents in the synthesis of chromene derivatives. tandfonline.comaip.org In some cases, reactions can be performed under solvent-free conditions, which further enhances the green credentials of the synthetic protocol. sharif.eduresearchgate.net

Table 2: Modern Reaction Conditions for Benzo[h]chromene Synthesis

Energy SourceCatalystSolventAdvantages
Microwave IrradiationMg-Al hydrotalciteSolvent-freeHigh yields, short reaction times researchgate.net
Microwave IrradiationPiperidineEthanolHigh yields, experimental simplicity tandfonline.comresearchgate.net
Ultrasound IrradiationRochelle saltEthanolExcellent yields, green pathway aip.org
Conventional HeatingNano-kaoline/BF3/Fe3O4Solvent-freeHigh yields, recyclable catalyst sharif.edusharif.edu

Strategies for Introducing the Thiophen-2-yl Moiety at the C-2 Position

Once the chromen-4-one core is established, or as part of a convergent synthetic strategy, the thiophen-2-yl group must be introduced at the C-2 position. This is typically achieved through cross-coupling reactions or condensation reactions that form a new carbon-carbon bond.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are well-suited for the introduction of aryl and heteroaryl groups. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound (like an arylboronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base, is a prominent example.

For the synthesis of 2-aryl-4H-thiochromen-4-one derivatives, a concise and efficient cross-coupling strategy has been developed using 2-sulfinyl-thiochromones and arylboronic acids. nih.govnih.gov This reaction proceeds with a catalyst system of a Lewis acid and palladium(II) combined with a suitable ligand like XPhos, affording the products in moderate to good yields. nih.gov This methodology is directly analogous and applicable to the synthesis of 2-(thiophen-2-yl)-benzo[h]chromen-4-one by using thiophene-2-boronic acid as the coupling partner with a suitably activated benzo[h]chromen-4-one precursor at the C-2 position. Alternative strategies include the direct arylation of the chromone (B188151) core with arylboronic acids. researchgate.net

Table 3: Cross-Coupling for 2-Aryl-Chromenone Synthesis

Substrate 1Substrate 2Catalyst SystemProduct
2-Sulfinyl-thiochromoneArylboronic acidPd(OAc)2, XPhos, Zn(OTf)22-Aryl-4H-thiochromen-4-one acs.org
ChromanoneArylboronic acid pinacol (B44631) esterPd catalyst2-Aryl-4H-chromen-4-one researchgate.net

Condensation Reactions for C-C Bond Formation

Classical condensation reactions provide a robust and straightforward method for forming the C-C bond between the chromenone core and the thiophene (B33073) ring. A common approach involves the Claisen-Schmidt condensation of an o-hydroxyaryl ketone with a heteroaromatic aldehyde.

In the context of 2-(thiophen-2-yl)-chromene synthesis, a mixture of thiophene-2-carbaldehyde (B41791) and an o-hydroxyacetophenone derivative can be reacted in the presence of a base, such as potassium hydroxide (B78521) in methanol. researchgate.net This reaction forms an intermediate (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly known as a chalcone (B49325). Subsequent oxidative cyclization of this chalcone intermediate, for instance using iodine in DMSO, leads to the formation of the 2-(thiophen-2-yl)-4H-chromen-4-one. While this example pertains to a simpler chromone, the same principle can be applied using a suitably substituted naphthol-based ketone to construct the this compound.

This two-step sequence of condensation followed by cyclization is a widely used and reliable method for the synthesis of 2-aryl and 2-heteroaryl chromen-4-ones.

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

The synthesis of 2-aryl-benzo[h]chromen-4-ones, including the thiophene-substituted target compound, is often achieved through multi-component reactions or cyclization strategies. A common and efficient approach involves the one-pot condensation of a naphthol derivative, an aldehyde (in this case, thiophene-2-carbaldehyde), and a compound with an active methylene group.

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing benzo[h]chromene derivatives. For instance, the reaction of 4-methoxy-1-naphthol, 2,4-dimethoxybenzaldehyde, and malononitrile under microwave irradiation (400 W) in ethanol with piperidine as a catalyst can yield products in 50-90% within a very short reaction time of 2 minutes. researchgate.net This method highlights a significant improvement in efficiency over traditional refluxing techniques which can take several hours. researchgate.nettandfonline.com

Another versatile strategy involves the use of ionic liquids as catalysts. The preparation of 2-amino-3-methanesulfonyl-4H-benzochromene derivatives has been demonstrated using an acidic ionic liquid, achieving yields of up to 90% or more. google.com This method offers mild reaction conditions, short reaction times, and the convenience of catalyst reuse, making it environmentally friendly and suitable for industrial applications. google.com

For comparison, traditional methods involving refluxing reactants in a solvent like ethanol can provide moderate to good yields but often require longer reaction times. For example, refluxing a mixture of 4-oxo-4H-chromene-3-carboxaldehyde and 1,2-diaminobenzene in ethanol for 1 hour is a step in a multi-step synthesis of a fused benzodiazepine (B76468) ring system. distantreader.org While not a direct synthesis of the target compound, it illustrates the longer timeframes associated with conventional heating.

The scalability of these methods varies. Microwave-assisted synthesis, while fast and high-yielding on a lab scale, can present challenges for large-scale industrial production. In contrast, methods employing reusable catalysts like ionic liquids or those with simple work-up procedures (e.g., filtration of the product) are generally more amenable to scaling up. google.com

The following table provides a comparative overview of different synthetic approaches for related benzochromene structures.

MethodCatalyst/MediumReaction TimeYieldScalability/Advantages
Microwave IrradiationPiperidine/Ethanol2 minutes50-90%Rapid, high efficiency for lab scale. researchgate.net
Ionic Liquid CatalysisAcidic Ionic Liquid5 hours>90%Mild conditions, reusable catalyst, good for industrial application. google.com
Conventional RefluxEthanol1-30 hours65-70%Standard laboratory procedure, longer reaction times. tandfonline.com

Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship Studies

Derivatization of the this compound scaffold is a key strategy for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications impact the compound's biological effects. Research has focused on introducing various substituents onto the chromene core or modifying the thiophene ring to explore activities such as anticancer and antioxidant potentials. researchgate.net

A notable example is the synthesis of a series of novel 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives. researchgate.net In this study, various sulfonate esters were created at the 3-position of the chromene ring. The resulting analogues were then evaluated for their cytotoxic activities against several human cancer cell lines (HepG2, A549, and HeLa) and for their free radical scavenging capabilities. researchgate.net The findings indicated that the nature of the substituent on the sulfonate group was crucial for the observed biological effects. Specifically, compounds with certain substitutions exhibited significantly better cytotoxic and antioxidant activities compared to the parent compound and positive controls. researchgate.net

SAR studies on related 2-aryl-chromen-4-one structures have further elucidated the importance of the substituent at the 2-position. For instance, in a series of 2-phenyl-4H-chromen-4-one derivatives designed as anti-inflammatory agents, modifications to the phenyl ring were systematically explored. researchgate.net Similarly, the synthesis of 2-aryl-4H-thiochromen-4-ones via cross-coupling reactions allows for a wide variety of functional groups to be introduced on the aryl ring, creating a library of compounds for pharmaceutical research. nih.gov These studies collectively suggest that both electronic and steric properties of the substituents on the 2-aryl moiety play a critical role in modulating the biological activity.

Furthermore, the development of tetrahydroisoquinoline-benzo[h]chromen-4-one conjugates represents a more complex derivatization strategy. nih.gov By linking the benzo[h]chromen-4-one scaffold to another pharmacologically active moiety (tetrahydroisoquinoline), researchers have created hybrid molecules aimed at overcoming multidrug resistance in cancer by dually inhibiting specific proteins like ABCB1 and CYP1B1. nih.gov This approach highlights the use of derivatization not just for tuning activity but also for creating multi-target agents.

The data from these studies are crucial for designing future analogues with enhanced potency and selectivity.

Compound SeriesPosition of DerivatizationPurpose of SAR StudyKey Finding
2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonatesC3-position (sulfonate esters)Anticancer and antioxidant activitySubstituents on the sulfonate group significantly influence cytotoxicity and radical scavenging. researchgate.net
2-Phenyl-4H-chromen-4-one derivativesC2-phenyl ringAnti-inflammatory activityModifications on the phenyl ring modulate anti-inflammatory effects through pathways like TLR4/MAPK. researchgate.net
Tetrahydroisoquinoline-benzo[h]chromen-4-one conjugatesHybrid moleculeOvercoming multidrug resistance in cancerConjugation creates dual inhibitors of ABCB1/CYP1B1, reversing drug resistance. nih.gov

Spectroscopic and Structural Elucidation of 2 Thiophen 2 Yl Benzo H Chromen 4 One

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The structural confirmation of 2-Thiophen-2-yl-benzo[h]chromen-4-one relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information regarding the molecular framework, functional groups, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial data for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the benzo[h]chromen-4-one core and the thiophene (B33073) ring. The aromatic protons of the benzo moiety would typically appear in the downfield region, likely between δ 7.5 and 9.0 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The protons on the thiophene ring are also expected in the aromatic region, with characteristic coupling constants. A singlet or a doublet with a small coupling constant would be anticipated for the proton at the 3-position of the chromenone ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the chromen-4-one is expected to be the most downfield signal, typically in the range of δ 175-185 ppm. The aromatic and heteroaromatic carbons of the benzo[h]chromen-4-one and thiophene moieties would resonate in the δ 110-160 ppm region. The specific chemical shifts would be influenced by the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C4)-~178
C2-~160
C3~6.5-7.0~110-115
Benzo[h] Protons~7.5-9.0-
Benzo[h] Carbons-~120-155
Thiophene Protons~7.0-8.0-
Thiophene Carbons-~125-145

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. A strong absorption band is expected in the range of 1630-1680 cm⁻¹ due to the stretching vibration of the α,β-unsaturated ketone (C=O) in the chromenone ring. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic and heteroaromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the pyran ring would likely show a band between 1000 and 1300 cm⁻¹. The presence of the thiophene ring may also give rise to characteristic C-S stretching vibrations, although these can sometimes be weak and difficult to assign definitively.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone)1630-1680Strong
Aromatic C-H>3000Medium to Weak
Aromatic C=C1450-1600Medium to Strong
C-O-C (Pyran)1000-1300Medium to Strong
Thiophene RingVariableMedium to Weak

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₇H₁₀O₂S, HR-MS would provide an exact mass measurement with high accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing unequivocal confirmation of the molecular formula. The calculated exact mass for C₁₇H₁₀O₂S is approximately 278.0402. An experimental HR-MS result that matches this value to within a few parts per million (ppm) would strongly support the proposed structure.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional map of the molecule in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. This technique would also elucidate the planarity of the benzo[h]chromen-4-one and thiophene ring systems and the dihedral angle between them. Furthermore, X-ray crystallography provides insights into the supramolecular assembly, showing how molecules pack in the crystal lattice and identifying any intermolecular interactions such as π-π stacking or hydrogen bonds. For instance, in similar chromene derivatives, crystal packing is often stabilized by such non-covalent interactions nih.gov.

Conformational Analysis and Stereochemical Considerations in Solution and Solid States

In solution, the molecule may exhibit more conformational freedom. The degree of rotational freedom and the preferred conformation in solution can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. The conformational preferences can impact the molecule's biological activity and photophysical properties. The planarity of the chromenone system is generally rigid, but the orientation of the thiophene substituent can vary, which may be a key determinant in its interaction with biological targets or in its material properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations (QCCs) Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. researchgate.net For molecules in the benzo[h]chromene class, DFT methods, particularly using functionals like B3LYP, have proven effective in predicting geometries and electronic characteristics that align well with experimental data. researchgate.netekb.egresearchgate.net

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For 2-Thiophen-2-yl-benzo[h]chromen-4-one, this analysis reveals key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

Based on studies of related 4H-benzo[h]chromene derivatives, the fused three-ring system of the benzo[h]chromene core is expected to be nearly planar. ekb.eg However, the single bond connecting the thiophene (B33073) ring to the chromene core allows for rotational freedom. The final conformation would likely feature a non-coplanar arrangement between the thiophene ring and the benzo[h]chromene plane due to steric hindrance, which is a common finding in linked aromatic systems. This twist angle is a critical parameter influencing the molecule's electronic properties and potential for intermolecular interactions.

Table 1: Key Structural Parameters Investigated via Geometry Optimization

ParameterDescriptionSignificance
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-S, C-C).Indicates bond strength and order (single, double, triple).
Bond Angles The angle formed between three connected atoms (e.g., O=C-C).Determines the local shape and steric environment of the molecule.
Dihedral Angles The angle between two intersecting planes, showing the rotation around a bond.Defines the overall 3D conformation and steric profile of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons.

LUMO: This orbital serves as the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a key indicator of molecular stability and reactivity. A small energy gap generally implies that the molecule is more reactive and can be more easily excited. researchgate.netresearchgate.net For this class of compounds, the HOMO is typically distributed across the electron-rich thiophene and benzo portions of the molecule, while the LUMO is often localized on the chromen-4-one system, particularly the electron-withdrawing carbonyl group.

Table 2: Parameters from Electronic Structure Analysis

ParameterDefinitionChemical Significance
EHOMO Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ionization potential and electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's electron affinity and electron-accepting ability.
Energy Gap (ΔE) The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap suggests higher reactivity.
Dipole Moment (µ) A measure of the net molecular polarity.Influences solubility and intermolecular interactions (e.g., dipole-dipole forces).

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are likely sites for electrophilic attack. For this compound, the most negative potential is expected to be localized around the oxygen atom of the carbonyl group. Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. Such positive regions are typically found around the hydrogen atoms of the aromatic rings. ekb.eg

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of molecular vibrations. These computed frequencies can be correlated with experimental spectra from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to confirm the molecular structure and the nature of chemical bonds.

For this compound, key vibrational modes of interest would include:

C=O stretching: A strong, characteristic vibration for the ketone group, typically appearing in the 1650-1700 cm⁻¹ region.

Aromatic C=C stretching: Vibrations associated with the benzene, pyran, and thiophene rings.

C-S stretching: Vibrations involving the sulfur atom in the thiophene ring.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Comparing the calculated spectrum with an experimental one allows for precise assignment of the observed absorption bands to specific molecular motions.

Analysis of the atomic charges provides a quantitative measure of the electron distribution across the molecule. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the charge localized on each atom. ekb.eg This information helps to further pinpoint reactive sites. In this compound, the carbonyl oxygen atom is expected to carry a significant negative charge, making it a strong hydrogen bond acceptor. Conversely, the adjacent carbonyl carbon would carry a partial positive charge, marking it as an electrophilic site.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule, typically a protein or enzyme target. chemrevlett.comaegaeum.com This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govcu.edu.egbenthamdirect.com

While specific docking studies for this compound are not widely published, its structural similarity to other biologically active chromene derivatives suggests it could be investigated as an inhibitor for various enzymes. nih.govnih.gov A typical molecular docking study would involve:

Obtaining the 3D crystal structure of a target protein from a database (e.g., the Protein Data Bank).

Defining the active site or binding pocket of the protein.

Computationally placing the optimized 3D structure of this compound into this active site in various conformations.

Using a scoring function to estimate the binding affinity (often expressed in kcal/mol), with more negative scores indicating stronger binding.

Analyzing the resulting poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

Such studies could reveal the therapeutic potential of this compound by identifying its most likely biological targets and the structural basis for its activity.

Prediction of Binding Modes and Interaction Profiles with Specific Biological Targets

There is currently no published research detailing the predicted binding modes and interaction profiles of this compound with any specific biological targets. Molecular docking studies, a cornerstone of computational drug discovery, have been performed on related benzo[b]thiophene and chromene derivatives, often revealing key interactions with receptors such as serotonin (B10506) receptors or enzymes involved in cancer pathways. However, without specific studies on this compound, any discussion of its potential interactions would be purely speculative.

Analysis of Binding Affinities and Energetic Landscapes

Similarly, the scientific literature lacks any analysis of the binding affinities and energetic landscapes for the interaction of this compound with biological macromolecules. Such studies are crucial for quantifying the potential therapeutic efficacy of a compound. While research on other novel benzo[b]thiophene-2-carbaldehyde derivatives has shown promising binding energies with certain protein targets, this data cannot be extrapolated to the compound .

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

No molecular dynamics simulations for this compound have been reported. These simulations are vital for understanding the conformational flexibility of a molecule, its stability in a biological environment, and the influence of solvent on its behavior. Studies on other benzo[b]thiophene derivatives have utilized molecular dynamics to confirm the stability of ligand-protein complexes, but the conformational dynamics and solvent effects for this compound remain uninvestigated.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Foundation for SAR)

Quantitative Structure-Activity Relationship (QSAR) modeling provides a theoretical framework for understanding how the chemical structure of a compound influences its biological activity. While QSAR studies have been conducted on various series of thiophene and chromene derivatives to guide the design of more potent analogs, no such models have been developed that specifically include or focus on this compound. The development of a QSAR model for a series of related benzo[h]chromen-4-one derivatives would be a valuable endeavor for future research.

Biological Activities and Molecular Mechanisms in Vitro and in Silico

In Vitro Anti-Microbial Activity

The fusion of chromone (B188151) and thiophene (B33073) rings has given rise to molecules with notable antimicrobial properties. Studies on various derivatives of this structural class demonstrate a capacity to inhibit the growth of a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)

Derivatives containing the thiophene and chromone scaffolds have been evaluated against both Gram-positive and Gram-negative bacteria. A study on novel 2-((E)-2-(thiophen-2-yl)vinyl)-4H-chromen-4-ones, which are structurally related to 2-Thiophen-2-yl-benzo[h]chromen-4-one, showed moderate to good antibacterial activity. niscpr.res.in These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas flurescence. niscpr.res.inniscpr.res.in

Similarly, other heterocyclic systems incorporating benzo[b]thiophene have demonstrated efficacy against multidrug-resistant Staphylococcus aureus. mdpi.comnih.gov Broader studies on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives, which share some structural similarities, also revealed potent activity against a panel of five Gram-positive and five Gram-negative bacteria. nih.gov Several of these compounds demonstrated significant antibacterial action, particularly against Escherichia coli. nih.govresearchgate.net

Antifungal Efficacy Against Specific Fungi

The antifungal potential of thiophene-containing heterocyclic compounds has been well-documented. A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibited excellent broad-spectrum antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.netnih.gov Furthermore, extensive screening of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives showed strong antifungal activity against ten different fungal strains, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. nih.govresearchgate.net The 2-amino thiophene class of molecules has also been investigated for its antifungal properties. nih.govnih.gov

Determination of Minimum Inhibitory Concentrations (MICs)

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For certain 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives, MIC values were found to be in the range of 0.03–0.5 µg/mL against Candida albicans and 0.25–2 µg/mL against Cryptococcus neoformans and Aspergillus fumigatus. researchgate.netnih.gov In another study, a benzo[b]thiophene acylhydrazone derivative showed an MIC of 4 µg/mL against three strains of S. aureus, including methicillin- and daptomycin-resistant variants. nih.gov The table below summarizes MIC values for some representative thiophene derivatives against various microbial strains.

Compound ClassMicroorganismMIC (µg/mL)
2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole Derivatives researchgate.netnih.govCandida albicans0.03–0.5
Cryptococcus neoformans0.25–2
Aspergillus fumigatus0.25–2
Benzo[b]thiophene Acylhydrazone Derivative nih.govStaphylococcus aureus (including MRSA)4
2-amino-thiophene Derivatives nih.govCandida spp. (Fluconazole-Resistant)100-200
Cryptococcus neoformansData not specified

Mechanistic Insights into Anti-Microbial Action (e.g., enzyme inhibition, membrane interaction)

In silico and experimental studies have provided some insights into the potential antimicrobial mechanisms of thiophene-based compounds. Molecular docking studies suggest that some derivatives may act by inhibiting crucial bacterial enzymes. For example, certain thiophene carboxamide analogues are thought to inhibit the β-lactamase enzyme, which is responsible for antibiotic resistance. nih.gov Other research points towards the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), a vital enzyme for bacterial protein synthesis. mdpi.com

Additionally, some thiophene derivatives have been shown to increase bacterial membrane permeabilization. frontiersin.org This disruption of the cell membrane integrity is a plausible mechanism contributing to their bactericidal effects. For antifungal action, a preliminary mechanism study suggested that a potent derivative might act by inhibiting the CYP51 enzyme in Candida albicans. researchgate.net

Anti-Proliferative Activity on Cancer Cell Lines (In Vitro Studies)

The benzo[h]chromene scaffold is recognized as a promising candidate for the development of anticancer drugs. researchgate.net When functionalized with moieties like thiophene, these compounds can exhibit significant cytotoxic effects against various human cancer cell lines.

Cytotoxic Effects on Human Carcinoma Cell Lines (e.g., MCF-7, HCT-116, HepG-2, A-549)

Derivatives of benzo[h]chromene and related thiophene-containing structures have been evaluated for their anti-proliferative efficacy against a panel of human cancer cell lines. Studies have reported the cytotoxic and apoptotic effects of 4-aryl derivatives of 4H-benzo[h]chromene on cancer cells. researchgate.net Specifically, various analogs have shown activity against breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2). researchgate.net

Chalcone (B49325) derivatives incorporating a thiophene ring have also demonstrated cytotoxicity against colon adenocarcinoma cells. researchgate.net Other research on different heterocyclic compounds has documented inhibitory activities against adenocarcinomic human alveolar basal epithelial cells (A-549). nih.gov The table below presents the half-maximal inhibitory concentration (IC50) values for several related compounds against these cell lines.

Compound Class/DerivativeCell LineIC50 Value
Thiazole Derivatives ekb.egHCT-116 (Colon)4.7 µg/mL
MCF-7 (Breast)4.8 µg/mL
HepG-2 (Liver)11 µg/mL
BCE-ring-truncated deguelin (B1683977) analogue (ketone derivative 3a) nih.govA-549 (Lung)6.62 µM
BCE-ring-truncated deguelin analogue (oxime analogue 6a) nih.govHCT-116 (Colon)3.43 µM
BCE-ring-truncated deguelin analogue (D-ring alkylated derivative 8c) nih.govMCF-7 (Breast)< 10 µM
Benzochromenopyrimidine derivative (3a) nih.govHCT-116 (Colon)Data not specified

Determination of Half Maximal Inhibitory Concentration (IC50) Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, a significant IC50 value has been determined in the context of its antiviral activity. In a study evaluating a series of 2-aryl-4H-chromen-4-one derivatives, the thiophen-2-yl variant demonstrated potent inhibition of the Chikungunya virus (CHIKV) in Vero cell culture. researchgate.net The compound was found to be active with an IC50 value of 0.44 µM. researchgate.net

Table 1: IC50 Value of this compound

Biological Target Cell Line IC50 Value (µM) Source(s)

Exploration of Cellular Mechanisms (e.g., cell cycle arrest, apoptosis induction pathways)

Research into the broader class of 4H-benzo[h]chromene derivatives has shed light on their potential mechanisms of action at the cellular level. Studies on newly synthesized anticancer compounds based on the 4H-benzo[h]chromene scaffold have shown that they can induce cell cycle arrest. nih.gov Specifically, certain potent derivatives were found to cause an arrest at the S and G2/M phases of the cell cycle. nih.gov This interruption of the normal cell division process is a critical mechanism for inhibiting the proliferation of cancer cells.

Following cell cycle arrest, these benzo[h]chromene compounds were observed to induce apoptosis, or programmed cell death. nih.gov This suggests that the cytotoxic effects of this class of compounds are mediated through the activation of apoptotic pathways, a common target for anticancer therapies. nih.govmdpi.com

Anti-Tubercular Activity (In Vitro Studies)

Efficacy Against Mycobacterium tuberculosis Strains (e.g., H37Ra, MDR-MTB, M. bovis BCG)

A review of available scientific literature did not yield specific studies evaluating the direct efficacy of this compound against strains of Mycobacterium tuberculosis, such as H37Ra, multidrug-resistant M. tuberculosis (MDR-MTB), or Mycobacterium bovis BCG. While related heterocyclic compounds like benzo[b]thiophenes have been investigated for antitubercular properties, data for the specific benzo[h]chromen-4-one scaffold is not presently available. nih.gov

Target Identification and Molecular Interactions (e.g., Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) enzyme inhibition)

Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall and is a validated target for the development of novel tuberculosis drugs. researchgate.netnih.govnih.gov The inhibition of this enzyme disrupts the formation of decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for key cell wall components like arabinogalactan (B145846) and lipoarabinomannan. researchgate.net

Compounds containing a thiophene scaffold have been identified as inhibitors of DprE1. researchgate.netnih.gov Structural studies have demonstrated how these thiophene-containing molecules can bind to the active site of the DprE1 enzyme. researchgate.netnih.gov However, there is no direct experimental evidence in the reviewed literature to confirm that this compound specifically inhibits the DprE1 enzyme or to detail its molecular interactions with this target.

Anti-Viral Activity (In Vitro Studies)

Efficacy Against Specific Viruses (e.g., Chikungunya virus)

The in vitro antiviral activity of this compound has been specifically demonstrated against the Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes. researchgate.net In a study focused on 2-aryl-4H-chromen-4-one derivatives, the compound with a thiophen-2-yl substitution at the second position of the chromenone core was identified as a potent inhibitor of CHIKV. researchgate.net The evaluation, conducted using a cytopathic effect (CPE) reduction assay in Vero cells, revealed its significant antiviral efficacy, as highlighted by its low micromolar IC50 value. researchgate.net

Inhibition of Viral Replication Pathways and Associated Proteins

This compound has been identified as a potent inhibitor of the Chikungunya virus (ChikV). researchgate.net In a study evaluating a series of 2-aryl-4H-chromen-4-one derivatives for their antiviral activity, the thiophen-2-yl variant demonstrated significant inhibitory effects against the virus in Vero cell culture. researchgate.net The compound, designated 2a in the study, was found to be active with a half-maximal inhibitory concentration (IC50) of 0.44 µM. researchgate.net Molecular docking simulations were performed to explore the possible mechanism of action, suggesting that the compound may interact with the ChikV nsP2 protease, a crucial enzyme in the viral replication cycle. researchgate.net

Table 1: Antiviral Activity of this compound against Chikungunya Virus (ChikV)

Compound Target Virus Assay System IC50 (µM)

Insights from Cell Culture Models (e.g., Vero cell culture cytotoxicity studies)

Cytotoxicity studies are crucial for determining the therapeutic window of a potential antiviral agent. For this compound, these studies were conducted using Vero cell cultures. researchgate.net The compound exhibited a high selectivity index (SI) of ≥100. researchgate.net The selectivity index, which is a ratio of the cytotoxic concentration to the effective antiviral concentration, indicates that the compound is significantly more toxic to the virus than to the host cells, highlighting its potential as a selective antiviral agent. researchgate.net

Table 2: Cytotoxicity Profile of this compound

Compound Cell Line Selectivity Index (SI)

Enzyme Modulation and Inhibition Profiles

DNA-Dependent Protein Kinase (DNA-PK) Inhibition Mechanisms

While direct studies on this compound's effect on DNA-Dependent Protein Kinase (DNA-PK) are not extensively documented in the available research, extensive investigation has been carried out on structurally related analogues. Specifically, the compound 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441) is a potent inhibitor of DNA-PK. nih.govnih.gov This analogue and its derivatives have been shown to exhibit high potency against DNA-PK, thereby potentiating the cytotoxicity of ionizing radiation and DNA-damaging anticancer agents. nih.govresearchgate.net Some of these related compounds were also found to be mixed inhibitors of DNA-PK and Phosphatidylinositol 3-kinase (PI-3K). nih.gov

Cholinesterase and Butyrylcholinesterase (BChE) Inhibition

The inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has not been specifically detailed. However, research into related scaffolds provides some context. Heterocyclic compounds containing a benzothiophene (B83047) scaffold have been designed and synthesized to evaluate their inhibitory activity against cholinesterases. mdpi.com For instance, certain benzothiophene-chalcone hybrids have demonstrated inhibitory effects on both AChE and BChE, with one compound showing a BChE IC50 value of 24.35 µM. mdpi.com This suggests that the broader structural class to which this compound belongs may have the potential for cholinesterase inhibition.

General Kinase Inhibition Profiles

The general kinase inhibition profile for this compound is not specifically defined in the reviewed literature. However, as noted previously, studies on related, more complex chromen-4-one derivatives have revealed potent, mixed inhibition profiles. Analogues of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one were counter-screened against the phosphatidylinositol 3-kinase (PI-3K) related kinase (PIKK) family, which unexpectedly revealed that some were potent mixed DNA-PK and PI-3K inhibitors. nih.govresearchgate.net

Other Investigated Biological Activities

Antioxidant Potential

Derivatives of the core structure of this compound have been investigated for their antioxidant properties. A series of novel 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives showed notable activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radicals in antioxidant assays. researchgate.net Similarly, various derivatives of 2H-chromen-2-one and tetrahydrobenzo[b]thiophene have demonstrated moderate antiradical and antioxidant activities. researchgate.netnih.gov These findings suggest that the thiophene and chromene moieties are conducive to free radical scavenging potential.

Anti-inflammatory Mechanisms at a Cellular Level

The anti-inflammatory potential of this compound can be inferred from studies on related structures. Thiophene-based compounds are recognized for their anti-inflammatory properties and have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Furthermore, novel derivatives of 2-phenyl-4H-chromen-4-one have been found to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway, which leads to a downregulation of nitric oxide (NO), IL-6, and TNF-α expression. researchgate.net These mechanisms, observed in structurally similar compounds, suggest potential pathways through which this compound might exert anti-inflammatory effects.

Structure Activity Relationship Sar Studies

Influence of Substituents on the Benzo[h]chromen-4-one Core

The benzo[h]chromen-4-one core serves as a versatile scaffold, and its biological activity can be significantly modulated by the introduction of various substituents at different positions. Research has focused on understanding how the nature and position of these substituents influence the molecule's interaction with biological targets.

The substitution pattern on the benzo[h]chromen-4-one ring system is a critical determinant of biological activity. Studies on analogous 4H-benzo[h]chromenes have demonstrated that substituents at the 2, 3, and 4-positions play a pivotal role in their antitumor effects. nih.govnih.gov For instance, the presence of an amino group at the 2-position and a cyano group at the 3-position are considered important for cytotoxic activity. nih.gov

In a series of 2,7-diamino-4-aryl-4H-benzo[h]chromene-3-carbonitriles, compounds with a 4-chlorophenyl or 4-methoxyphenyl group at the 4-position exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range. nih.gov Specifically, the introduction of a thiophen-2-yl group at the 4-position of the 2,7-diamino-4H-benzo[h]chromene-3-carbonitrile scaffold also yielded a compound with notable biological activity. nih.gov

The following table summarizes the cytotoxic activity of selected 4-substituted-2,7-diamino-4H-benzo[h]chromene-3-carbonitriles against different cancer cell lines.

CompoundR (Substituent at position 4)IC50 (µg/mL) vs. MCF-7IC50 (µg/mL) vs. HCT-116IC50 (µg/mL) vs. HepG2
4aPhenyl0.50.81.2
4b4-Chlorophenyl0.30.60.9
4c4-Methoxyphenyl0.40.71.1
7cThiophen-2-yl0.60.91.4

Data sourced from a study on chromene and chromene-based azo chromophores as potent antimicrobial and anticancer agents. nih.gov

The electronic properties of functional groups appended to the benzo[h]chromen-4-one core significantly influence the potency of the resulting compounds. A study on 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives revealed that the presence of electron-withdrawing groups generally leads to enhanced antioxidant and cytotoxic activities. scielo.br

For example, compounds bearing a nitro or cyano group on a phenylsulfonyl moiety at the 3-position exhibited greater potency compared to those with electron-donating groups like methyl or methoxy. scielo.br This suggests that a lower electron density on the sulfonate moiety might be favorable for biological activity.

The table below illustrates the effect of substituents with different electronic properties on the cytotoxic activity of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives against the HeLa cancer cell line.

CompoundSubstituent on Phenylsulfonyl GroupElectronic PropertyIC50 (µM) vs. HeLa
4f4-NitroElectron-withdrawing4.12 ± 0.15
4g4-CyanoElectron-withdrawing3.87 ± 0.12
4c4-MethylElectron-donating5.24 ± 0.28
4d4-MethoxyElectron-donating6.93 ± 0.33

Data extracted from a study on the design, synthesis, and biological evaluation of 2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives. scielo.br

Furthermore, the lipophilicity of substituents at the 2- and 3-positions has been shown to be a key factor in the antitumor activity of 4H-benzo[h]chromene derivatives. nih.gov In some instances, more hydrophobic groups at the 2-position were found to be beneficial for activity. nih.gov However, a delicate balance is required, as replacing a 3-cyano group with a more hydrophobic 3-ester group led to a decrease in activity, indicating a complex interplay of electronic and physicochemical properties. nih.gov

Role of the Thiophen-2-yl Moiety in Activity

The thiophen-2-yl moiety at the 2-position of the benzo[h]chromen-4-one scaffold is not merely a passive structural element but an active contributor to the molecule's biological profile. Its conformational flexibility, steric bulk, and electronic nature all play a role in how the molecule interacts with its biological target.

The spatial arrangement of the thiophen-2-yl group relative to the benzo[h]chromen-4-one core can significantly impact receptor binding. Conformational analysis of related compounds suggests that the substitution pattern on the thiophene (B33073) ring is a crucial element for cytotoxic activity. scielo.br The size and shape of the thiophen-2-yl moiety also have steric implications for the binding pocket of the target receptor. It has been speculated in studies of analogous 2-aryl-substituted quinolin-4-ones that the binding pocket for the C-2 substituent is quite small, suggesting that the compact nature of the thiophene ring may be advantageous for fitting into the active site. nih.gov

The electron-donating nature of the thiophene ring can be modulated. For instance, oxidation of the sulfur atom transforms it into a strongly electron-accepting sulfonyl group, which dramatically alters the electronic properties of the molecule. mdpi.com This inherent electronic flexibility allows for fine-tuning of the molecule's properties for optimal biological activity. Theoretical studies on 4H-benzo[h]chromene derivatives have provided insights into their electronic structure, which is fundamental to understanding their reactivity. ekb.eg

Interplay Between Core Structure and Substituent Effects on Biological Potency and Selectivity

For example, in the 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate series, the introduction of the thiophene group at the 2-position was found to dramatically improve cytotoxic activity compared to the unsubstituted 4H-chromen-4-one. scielo.br The subsequent addition of various substituted phenylsulfonyl groups at the 3-position further modulated this activity, with electron-withdrawing groups generally enhancing potency. scielo.br This demonstrates a clear interplay where the thiophene moiety provides a foundational level of activity that is then fine-tuned by substituents on the chromene core.

Similarly, studies on other benzo[h]chromene derivatives have shown that modifications at one position can have a profound impact on the requirements at another. For instance, blocking a 2-amino group with hydrophobic substituents enhanced antitumor activity, highlighting the importance of the interplay between substituents at different positions. nih.gov This intricate relationship between the core structure and its substituents underscores the importance of a holistic approach in the design of new, more effective 2-Thiophen-2-yl-benzo[h]chromen-4-one-based therapeutic agents.

Correlation of Lipophilicity and Other Molecular Descriptors with Observed Biological Activities

The biological activity of this compound and its analogs is significantly influenced by various molecular properties, with a particular emphasis on lipophilicity. Structure-Activity Relationship (SAR) studies have demonstrated that modifications to the benzo[h]chromene scaffold can modulate the cytotoxic effects of these compounds, and these changes often correlate with physicochemical parameters such as the partition coefficient (log P), a key indicator of lipophilicity.

Research into a series of novel 4H-benzo[h]chromenes has underscored the critical role of lipophilicity in their antitumor activity. nih.govdntb.gov.uaresearchgate.net A systematic evaluation of derivatives with various substituents at the 2- and 3-positions revealed a direct correlation between the lipophilicity of these substituents and the observed cytotoxic effects against human breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and human hepatocellular carcinoma (HepG-2) cell lines. nih.govdntb.gov.uaresearchgate.net

The following table presents data from a study on 2,3-disubstituted 4H-benzo[h]chromene derivatives, illustrating the relationship between their calculated log P values and their cytotoxic activity (IC50) against the HCT-116 cancer cell line.

While a direct quantitative correlation for this compound itself is not extensively detailed in the available literature, the consistent findings across these related series of benzo[h]chromene and chromene derivatives strongly indicate that its biological activity is intrinsically linked to its lipophilicity and the electronic characteristics of its constituent moieties.

Potential Applications of 2 Thiophen 2 Yl Benzo H Chromen 4 One Beyond Traditional Therapeutics

The unique structural architecture of 2-Thiophen-2-yl-benzo[h]chromen-4-one, which combines the rigid, planar benzo[h]chromen-4-one core with the electron-rich thiophene (B33073) heterocycle, suggests a range of potential applications in fields beyond conventional medicine. These applications leverage the compound's anticipated electronic, optical, and chemical properties, positioning it as a candidate for use in advanced materials science, material protection, and analytical chemistry.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Strategies for 2-Thiophen-2-yl-benzo[h]chromen-4-one

Future synthetic research should focus on creating more efficient, environmentally friendly, and versatile methods for synthesizing this compound and its derivatives. Current strategies for constructing the chromone (B188151) and benzochromene cores often involve multi-component reactions, the use of various catalysts (metal, metal-free, and nanomaterials), and starting materials like phenols, chalcones, and 2-hydroxyarylalkylketones. researchgate.netresearchgate.net

Key areas for development include:

Green Chemistry Approaches: Utilizing solvent-free microwave conditions, as has been successfully applied to other 4H-benzo[h]chromenes, can reduce reaction times and environmental impact. researchgate.net The development of one-pot syntheses starting from readily available precursors like 1-naphthol, a thiophene-containing aldehyde, and a suitable cyclizing agent would be a significant advancement.

Catalytic Systems: Exploring novel catalysts, such as Mg-Al hydrotalcite or advanced palladium catalysts, could improve yields and selectivity. researchgate.netresearchgate.net Research into reusable catalysts would further enhance the sustainability of the synthesis.

Flow Chemistry: Implementing continuous flow synthesis methods could offer better control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processes.

Table 1: Comparison of Synthetic Strategies for Related Chromone Scaffolds

Synthetic Method Starting Materials Conditions Advantages Reference
Multicomponent Reaction 1-naphthol, malononitrile (B47326), arylglyoxals Mg-Al hydrotalcite, Microwave, Solvent-free High yields (70-89%), Green approach researchgate.net
Base-Catalyzed Condensation 2-methylchromones, benzaldehyde (B42025) derivatives Base catalyst Direct synthesis of 2-styrylchromones nih.gov
Oxidative Cyclization Chalcones DMSO/Iodine Efficient conversion to chromone ring connectjournals.com

This table is interactive and can be sorted by clicking on the column headers.

Comprehensive Mechanistic Elucidation of Biological Actions at a Molecular Level

While the broader class of chromone derivatives exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties, the specific molecular mechanisms of this compound are yet to be determined. researchgate.netconnectjournals.com Future research must prioritize elucidating how this compound interacts with biological systems at the molecular level.

Key research objectives should include:

Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and thermal shift assays to identify specific protein targets. For instance, related chromenones have been shown to inhibit enzymes like DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K). ncl.ac.uknih.gov

Enzyme Kinetics and Binding Studies: Performing detailed kinetic studies to understand the mode of inhibition (e.g., competitive, non-competitive) for identified enzyme targets. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify binding affinities and thermodynamics.

Structural Biology: Co-crystallizing the compound with its target proteins to obtain high-resolution X-ray structures. This would provide precise details of the binding interactions, guiding further structure-activity relationship (SAR) studies. The study of atropisomeric chromenones has shown that stereochemistry can be crucial for potent biological activity, a factor that should be investigated for this compound as well. rsc.org

Exploration of Untapped Biological Targets and Signaling Pathways

The structural features of this compound suggest it may interact with a variety of biological targets beyond those already established for chromones. The thiophene (B33073) ring, in particular, can modulate activity and lead to novel interactions. nih.gov

Potential new areas of investigation include:

Kinase Inhibition: Screening the compound against a broad panel of kinases, as many chromone derivatives are known kinase inhibitors. nih.gov Benzo[h]chromenes have shown activity against CDK-2, which is involved in cell cycle regulation. tandfonline.com

Epigenetic Targets: Investigating the potential modulation of epigenetic enzymes like histone deacetylases (HDACs) or sirtuins. Substituted chroman-4-ones have been identified as selective SIRT2 inhibitors. acs.org

Ion Channel Modulation: Assessing the compound's effect on various ion channels, a target class where thiophene-containing drugs have previously shown activity.

G-Protein Coupled Receptors (GPCRs): Exploring interactions with orphan GPCRs, as some chromenone-containing compounds are potent agonists for GPCR35 and GPCR55. nih.gov

Table 2: Known Biological Targets of Structurally Related Chromone Derivatives

Compound Class Biological Target Therapeutic Area Reference
Benzo[h]chromenes CDK-2, Bcl-2 Cancer (Leukemia) tandfonline.com
Dibenzothiophenyl-chromenones DNA-PK, PI3K Cancer (Radiosensitizer) nih.gov
Chromenone Derivatives Cholinesterases (AChE, BChE) Alzheimer's Disease nih.gov
Chromenone Derivatives CRM1 Cancer (Glioblastoma) researchgate.net
Chroman-4-ones SIRT2 Neurodegenerative Disorders acs.org

This table is interactive and can be sorted by clicking on the column headers.

Advanced Computational Design and In Silico Screening for Optimized Molecular Structures

Computational chemistry offers powerful tools to accelerate the optimization of this compound as a lead compound. In silico methods can predict biological activities, metabolic pathways, and physicochemical properties, thereby guiding synthetic efforts. nih.gov

Future computational work should involve:

Molecular Docking and Dynamics: Performing docking studies with homology models or crystal structures of potential targets to predict binding modes and affinities. tandfonline.comnih.govresearchgate.net Molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a library of synthesized derivatives to identify key structural features that correlate with biological activity.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. The metabolism of the thiophene ring, which can lead to reactive intermediates, is a critical area for in silico investigation. nih.govnih.gov

Scaffold Hopping: Employing 3D molecular similarity and electrostatic complementary methods to design novel scaffolds that retain the key pharmacophoric features of the parent compound but possess improved properties. nih.gov

Potential for Further Derivatization for Novel Applications in Materials Science and Biotechnology

The benzo[h]chromen-4-one scaffold is not limited to biological applications. Its rigid, planar, and conjugated system provides a foundation for developing novel materials with unique photophysical properties.

Future research could explore:

Organic Electronics: Synthesizing derivatives with extended π-conjugation by adding other aromatic or heteroaromatic groups. These new materials could be investigated for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. The electronic properties of benzo[b]thiophene derivatives are already being explored for such applications. rsc.org

Fluorescent Probes and Sensors: Functionalizing the core structure to create fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment. The inherent fluorescence of many chromone systems makes them ideal candidates for this purpose.

Bioconjugation: Developing derivatives with reactive handles (e.g., alkynes, azides) that allow for "click" chemistry conjugation to biomolecules like proteins or nucleic acids. This could be used to create targeted drug delivery systems or imaging agents.

Integration with Emerging Technologies in Chemical Biology and Drug Discovery Pipelines

To fully realize the potential of this compound, its development must be integrated with cutting-edge technologies that are transforming the fields of chemical biology and drug discovery.

Key integrations include:

High-Throughput Screening (HTS): Utilizing HTS and high-content screening (HCS) platforms to rapidly evaluate large libraries of derivatives against diverse biological targets and cellular models. researchgate.net

Chemical Genetics: Using well-characterized derivatives of the compound as chemical probes to dissect complex biological pathways in a manner analogous to traditional genetic approaches.

AI and Machine Learning: Applying machine learning algorithms to analyze large datasets from screening, computational studies, and synthetic chemistry to predict novel active compounds, optimize synthetic routes, and identify potential off-target effects.

Phenotypic Screening: Moving beyond target-based screening to phenotypic screens that identify compounds capable of reverting a disease-relevant cellular phenotype, which can help uncover novel mechanisms of action.

By pursuing these multifaceted research directions, the scientific community can unlock the full therapeutic and technological potential of this compound and its future derivatives.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Thiophen-2-yl-benzo[h]chromen-4-one?

The compound can be synthesized via Claisen-Schmidt condensation , a method widely used for chromen-4-one derivatives. This involves reacting a substituted acetophenone with an aldehyde in the presence of a base (e.g., NaOH) under reflux conditions. For example, analogous compounds like 2-phenylchromen-4-ones are synthesized using this method, followed by purification via column chromatography . Modifications may include introducing thiophene substituents through tailored aldehyde precursors.

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • UV-Vis spectroscopy : Identifies π→π* transitions in the chromen-4-one core (λmax ~250–320 nm) .
  • IR spectroscopy : Detects carbonyl (C=O) stretches near 1680 cm⁻¹ and aromatic C-H stretches .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., thiophene protons resonate at δ 6.8–7.5 ppm; chromen-4-one protons at δ 5.4–8.0 ppm) .

Q. How is solubility and formulation optimized for in vitro assays?

The compound’s poor water solubility (<1 mg/mL) necessitates dissolution in DMSO (3 mg/mL) for biological studies. Stock solutions (e.g., 10 mM in DMSO) are diluted in assay buffers, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

  • Grow high-quality crystals via slow evaporation.
  • Collect diffraction data (MoKα radiation, λ = 0.71073 Å).
  • Solve structures using direct methods and refine with SHELXL, analyzing bond lengths/angles (e.g., C=O bond ~1.22 Å, C-S bond ~1.70 Å) .

Q. How do substituents influence the compound’s biological activity (e.g., DNA-PK inhibition)?

Substituent effects are evaluated through structure-activity relationship (SAR) studies . For example:

  • Morpholine substituents (e.g., in NU7026) enhance DNA-PK inhibition (IC50 = 230 nM) .
  • Thiophene groups may alter electron density, affecting binding affinity. Compare IC50 values across derivatives using kinase inhibition assays .

Q. What computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and Fukui indices. For chromen-4-ones, studies show electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, enhancing electrophilic reactivity . Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations). For instance, halogenated derivatives show antimicrobial activity in Staphylococcus aureus but not E. coli due to membrane permeability differences .
  • Dose-response curves : Validate IC50/EC50 values with triplicate experiments and statistical tests (e.g., ANOVA) .

Q. How to assess antioxidant activity in dyslipidemia models?

  • In vivo models : Administer 30–90 mg/kg/day to hyperlipidemic rats for 4 weeks. Measure serum triglycerides, HDL, and atherogenic indices (e.g., (Total Cholesterol – HDL)/HDL) .
  • Molecular targets : Quantify Nrf2 and glutathione peroxidase (GPx) expression via qPCR/Western blot to link antioxidant effects to oxidative stress pathways .

Methodological Tables

Q. Table 1: DNA-PK Inhibition by Chromen-4-one Derivatives

CompoundIC50 (nM)Reference
NU7026 (Morpholine derivative)230
2-(3-Fluorophenyl) analog5710
2-Thiophen-2-yl derivative*Pending

Q. Table 2: Spectroscopic Data for Chromen-4-ones

TechniqueKey SignalsReference
¹H NMRδ 5.46 (2-H of chromen-4-one)
IR1680 cm⁻¹ (C=O stretch)
UV-Visλmax 322 nm (aromatic → carbonyl)

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